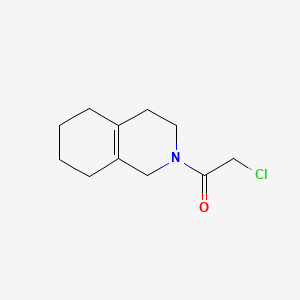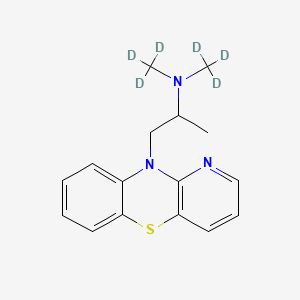![molecular formula C23H26O6Si B583525 3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate CAS No. 1330249-25-6](/img/structure/B583525.png)
3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate
Übersicht
Beschreibung
The compound “3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate” is a complex organic molecule. It contains a benzopyran ring, which is a type of heterocyclic compound, and a phenyl group that is modified with a tert-Butyl(dimethyl)silyl ether .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The tert-Butyl(dimethyl)silyl ether is a common protecting group in organic synthesis, often used to protect hydroxyl groups .Wissenschaftliche Forschungsanwendungen
Proteomics
Scientific Field
Proteomics
Application Summary
In proteomics, this compound is utilized for its ability to modify the structure of proteins and peptides, thereby facilitating the analysis of their functions and interactions within biological systems .
Methods of Application
The compound is often used in mass spectrometry-based proteomic studies. It is applied to protein samples to protect specific functional groups during the analysis, enhancing the accuracy of mass spectrometric identification.
Results Summary
The use of this silylation agent has led to improved detection of peptides in complex biological samples, with enhanced signal intensity and resolution in mass spectrometry readings.
Biochemistry
Scientific Field
Biochemistry
Application Summary
In biochemistry, the compound serves as a crucial reagent in the study of enzyme kinetics and inhibition, particularly in the context of tyrosine kinases which are implicated in various cancers .
Methods of Application
It is used to acetylate and protect phenolic groups in biochemical assays, allowing for precise measurement of enzyme activity without interference from reactive side groups.
Results Summary
Research has shown that the protected compounds exhibit increased stability and specificity in enzyme assays, leading to more reliable kinetic data.
Molecular Biology
Scientific Field
Molecular Biology
Application Summary
This derivative of Genistein is employed in molecular biology to study gene expression regulation, given Genistein’s role as a phytoestrogen and its impact on estrogen receptor signaling .
Methods of Application
The compound is introduced into cell culture media and used to treat cells prior to the extraction of RNA and subsequent gene expression analysis.
Results Summary
Studies have reported alterations in the expression of estrogen-responsive genes, providing insights into the mechanisms of hormone action at the molecular level.
Chemistry
Scientific Field
Chemistry
Application Summary
In synthetic chemistry, this compound is used as an intermediate in the synthesis of complex organic molecules due to its protected hydroxyl groups, which can undergo further chemical reactions .
Methods of Application
It is incorporated into multi-step synthetic routes where selective deprotection and further functionalization of the molecule are required.
Results Summary
The use of this silyl-protected compound has enabled the synthesis of various novel organic molecules with potential applications in material science and pharmaceuticals.
Medicine
Scientific Field
Medicine
Application Summary
Medically, the compound’s parent molecule, Genistein, is known for its anticancer properties. This derivative is being explored for its potential use in targeted drug delivery systems .
Methods of Application
The compound is conjugated to nanoparticles or other drug delivery vehicles to investigate its release and uptake by cancer cells in vitro.
Results Summary
Preliminary results suggest that the compound can be successfully loaded onto delivery systems and shows promise in selectively targeting cancer cells while minimizing effects on healthy cells.
Pharmacology
Scientific Field
Pharmacology
Application Summary
Pharmacologically, it is studied for its effects on various signaling pathways involved in diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders .
Methods of Application
The compound is used in pharmacological assays to test its efficacy in modulating signaling pathways, often using cell-based assays.
Results Summary
Data indicates that the compound exhibits modulatory effects on certain pathways, suggesting potential therapeutic applications.
This analysis provides a detailed overview of the diverse applications of 5-O-Acetyl-4’-O-tert-butyldimethylsilyl Genistein in various scientific fields. The compound’s versatility in research underscores its importance in advancing our understanding of biological systems and developing new therapeutic strategies.
Organic Synthesis
Scientific Field
Organic Synthesis
Application Summary
This compound is used as a silylating agent in organic synthesis to protect hydroxyl groups during chemical reactions .
Methods of Application
The compound is reacted with alcohols in the presence of a base such as imidazole, which facilitates the conversion of alcohols to their corresponding silyl ethers in high yield .
Results Summary
The method has been proven to be effective, allowing for the mild conversion of various alcohols to tert-butyldimethylsilyl ethers, which are essential intermediates in organic synthesis .
Nanotechnology
Scientific Field
Nanotechnology
Application Summary
In nanotechnology, the compound is explored for its potential to modify the surface properties of nanoparticles, which can be used in drug delivery and diagnostic applications .
Methods of Application
The compound is used to coat nanoparticles, providing a protective silyl group that can be selectively removed or modified for further functionalization.
Results Summary
The surface modification has shown to improve the stability and solubility of nanoparticles, enhancing their potential for medical applications.
Material Science
Scientific Field
Material Science
Application Summary
The compound is investigated for its use in the development of new materials with enhanced optical properties due to its unique molecular structure .
Methods of Application
It is incorporated into polymers or other material matrices, where its protected phenolic groups can undergo controlled reactions to alter the material’s properties.
Results Summary
Research has indicated that materials incorporating this compound exhibit altered optical characteristics, which could be beneficial for various technological applications.
Environmental Science
Scientific Field
Environmental Science
Application Summary
The compound’s parent molecule, Genistein, is known for its antioxidant properties. This derivative is studied for its potential to neutralize free radicals in environmental samples .
Methods of Application
The compound is added to environmental samples, such as water or soil, to assess its ability to mitigate oxidative stress caused by pollutants.
Results Summary
Preliminary studies suggest that the compound can effectively reduce oxidative damage, indicating its potential use in environmental remediation efforts.
Food Science
Scientific Field
Food Science
Application Summary
In food science, the compound is used to study the stability and bioavailability of phytoestrogens in food products .
Methods of Application
The compound is added to food matrices and subjected to various processing conditions to simulate digestion and absorption processes.
Results Summary
Findings show that the silyl-protected form of Genistein may enhance its stability during food processing and improve its bioavailability in the human body.
Cosmetology
Scientific Field
Cosmetology
Application Summary
This compound is being researched for its potential use in cosmetic formulations, leveraging its antioxidant and skin-protective properties .
Methods of Application
It is formulated into creams and lotions, where its stability and efficacy as a skin treatment can be evaluated.
Results Summary
Early results from skin application studies indicate that the compound may provide protective benefits against UV radiation and aging.
These additional applications further demonstrate the versatility of 5-O-Acetyl-4’-O-tert-butyldimethylsilyl Genistein in scientific research, highlighting its potential across a wide range of fields.
Antioxidant Research
Scientific Field
Antioxidant Research
Application Summary
This compound is studied for its antioxidant properties, which could have implications in the prevention of oxidative stress-related diseases .
Methods of Application
The compound is used in vitro assays to measure its ability to scavenge free radicals and protect cells from oxidative damage.
Results Summary
Results have shown that it exhibits significant antioxidant activity, suggesting its potential as a therapeutic agent against oxidative stress.
Agricultural Chemistry
Scientific Field
Agricultural Chemistry
Application Summary
In agricultural chemistry, the compound is investigated for its use as a growth regulator or pesticide due to its structural similarity to natural plant hormones .
Methods of Application
It is applied to crops in controlled experiments to assess its effects on plant growth and pest resistance.
Results Summary
Early findings indicate that it may influence plant growth patterns and enhance resistance to certain pests, offering a potential eco-friendly alternative to traditional chemicals.
Analytical Chemistry
Scientific Field
Analytical Chemistry
Application Summary
The compound is utilized in analytical chemistry as a standard or reference compound in chromatographic analyses .
Methods of Application
It is used to calibrate instruments and validate methods in high-performance liquid chromatography (HPLC) and gas chromatography (GC).
Results Summary
The use of this compound has led to more accurate and reproducible analytical methods, contributing to the reliability of chromatographic analyses.
Endocrinology
Scientific Field
Endocrinology
Application Summary
Given its parent compound’s role as a phytoestrogen, this derivative is used to study hormonal effects on endocrine systems .
Methods of Application
The compound is administered to animal models to observe its effects on hormone levels and endocrine function.
Results Summary
Studies have shown that it can modulate hormone levels, providing insights into the potential for phytoestrogen-based therapies.
Neuropharmacology
Scientific Field
Neuropharmacology
Application Summary
This compound is researched for its neuroprotective effects, particularly in the context of neurodegenerative diseases .
Methods of Application
It is used in cell culture models of neurodegeneration to assess its protective effects against neuronal damage.
Results Summary
The findings suggest that it may help mitigate neuronal loss and improve cell survival, indicating its potential in neuroprotective strategies.
Veterinary Medicine
Scientific Field
Veterinary Medicine
Application Summary
In veterinary medicine, the compound is explored for its use in animal health, particularly in the treatment of conditions related to estrogen deficiency .
Eigenschaften
IUPAC Name |
[3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-7-hydroxy-4-oxochromen-5-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O6Si/c1-14(24)28-20-12-16(25)11-19-21(20)22(26)18(13-27-19)15-7-9-17(10-8-15)29-30(5,6)23(2,3)4/h7-13,25H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOSWKPQHZOZFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=C(C=C3)O[Si](C)(C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746936 | |
| Record name | 3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate | |
CAS RN |
1330249-25-6 | |
| Record name | 3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




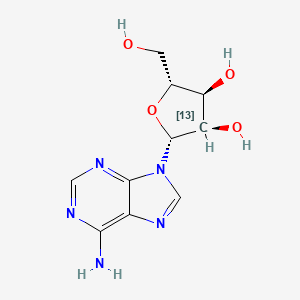
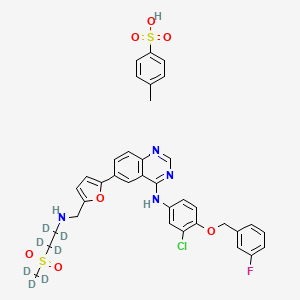
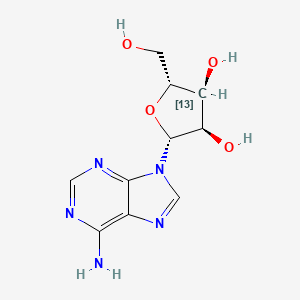
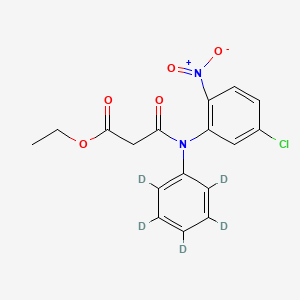
![N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide](/img/structure/B583459.png)
